

Early-Phase Research on "Thromstop" Efficacy: A Technical Guide

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Compound of Interest

Compound Name: *Thromstop*

Cat. No.: *B016151*

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Audience: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical Efficacy of **Thromstop**, a Novel Factor XIa Inhibitor

Introduction: **Thromstop** is a novel, orally bioavailable small-molecule inhibitor targeting the serine protease Factor XIa (FXIa). By selectively inhibiting FXIa, **Thromstop** is hypothesized to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin. This document summarizes the key preclinical data from early-phase research, detailing the in vitro and in vivo efficacy of **Thromstop**.

Quantitative Data Summary

The following tables present the core quantitative data from preclinical evaluations of **Thromstop**.

Table 1: In Vitro Enzymatic Inhibition and Selectivity

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of **Thromstop** against human Factor XIa and a panel of related serine proteases to determine its selectivity.

Target Enzyme	Thromstop IC50 (nM)	Description
Factor XIa	2.1 ± 0.3	Primary target; demonstrates potent inhibition.
Factor Xa	850 ± 45	~400-fold selectivity over Factor Xa.
Thrombin (IIa)	> 10,000	Minimal inhibition of thrombin.
Factor IXa	1,200 ± 98	High selectivity over Factor IXa.
Factor VIIa	> 15,000	No significant inhibition of Factor VIIa.
Plasma Kallikrein	450 ± 30	Moderate selectivity against plasma kallikrein.
Trypsin	2,500 ± 150	High selectivity against a related digestive protease.

Table 2: In Vivo Efficacy in Murine FeCl₃-Induced Carotid Artery Thrombosis Model

This table shows the dose-dependent effect of orally administered **Thromstop** on thrombus formation in a mouse model of arterial thrombosis.

Treatment Group	Dose (mg/kg, p.o.)	N	Thrombus Weight (mg)	% Inhibition of Thrombus Formation
Vehicle Control	0	10	1.8 ± 0.25	0%
Thromstop	3	10	1.1 ± 0.21	38.9%
Thromstop	10	10	0.5 ± 0.15	72.2%
Thromstop	30	10	0.2 ± 0.08	88.9%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Protocol: In Vitro FXIa Enzymatic Inhibition Assay

- Objective: To determine the IC₅₀ of **Thromstop** against human Factor XIa.
- Materials: Purified human Factor XIa, chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA), Tris-buffered saline (TBS) with 0.1% BSA, 96-well microplates, spectrophotometer.
- Method:
 - A dilution series of **Thromstop** was prepared in DMSO and then diluted in TBS.
 - Human Factor XIa was diluted in TBS to a final concentration of 1 nM.
 - In each well of a 96-well plate, 20 µL of **Thromstop** dilution (or vehicle) was pre-incubated with 60 µL of the FXIa solution for 15 minutes at room temperature.
 - The reaction was initiated by adding 20 µL of the chromogenic substrate S-2366 (final concentration 200 µM).
 - The rate of p-nitroaniline (pNA) release was measured by monitoring the change in absorbance at 405 nm over 10 minutes using a microplate spectrophotometer.
 - The percent inhibition was calculated relative to the vehicle control. The IC₅₀ value was determined by fitting the dose-response curve using a four-parameter logistic equation.

2.2 Protocol: In Vivo Murine FeCl₃-Induced Carotid Artery Thrombosis Model

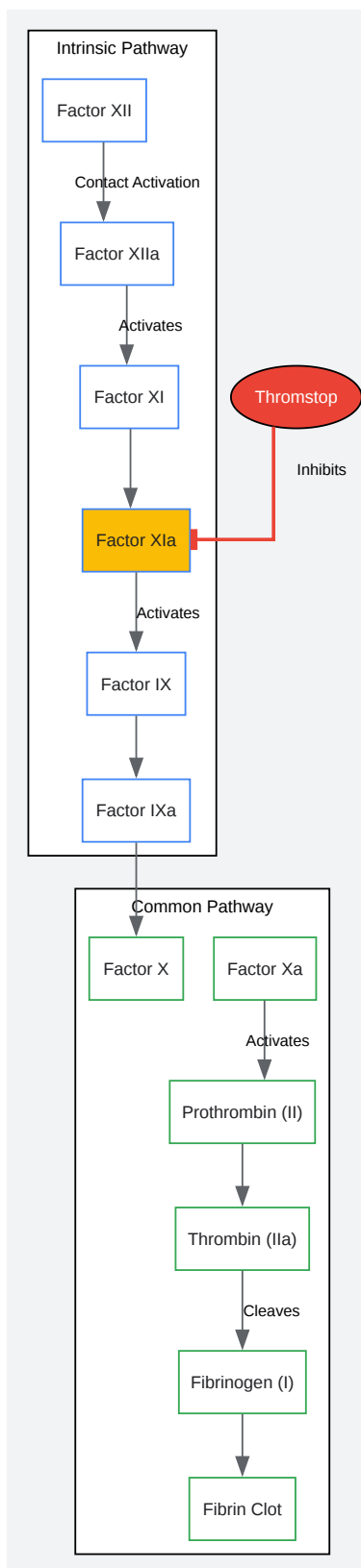
- Objective: To evaluate the antithrombotic efficacy of **Thromstop** in an in vivo model.
- Subjects: Male C57BL/6 mice (8-10 weeks old).
- Method:
 - Mice were fasted overnight and dosed orally (p.o.) with either vehicle or **Thromstop** at 3, 10, or 30 mg/kg.

- One hour post-dosing, mice were anesthetized with isoflurane.
- The right common carotid artery was surgically exposed and isolated.
- A baseline arterial blood flow was measured using a Doppler flow probe.
- A 1x2 mm filter paper strip saturated with 10% ferric chloride (FeCl_3) was applied to the adventitial surface of the artery for 3 minutes to induce endothelial injury.
- The artery was monitored for 30 minutes to measure the time to occlusion (cessation of blood flow).
- After 30 minutes, the thrombotic segment of the artery was excised, and the formed thrombus was isolated and weighed.
- Percent inhibition was calculated based on the reduction in mean thrombus weight compared to the vehicle-treated group.

Visualizations: Pathways and Workflows

3.1 Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the position of Factor XIa and the inhibitory action of **Thromstop**.

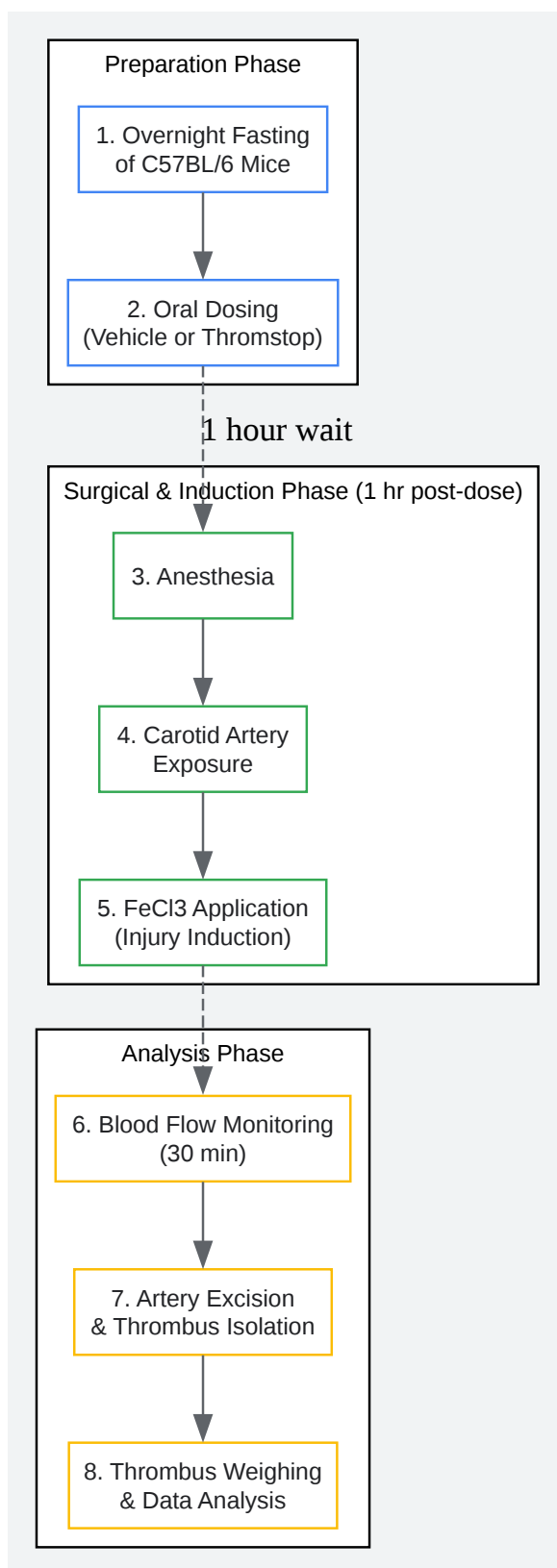


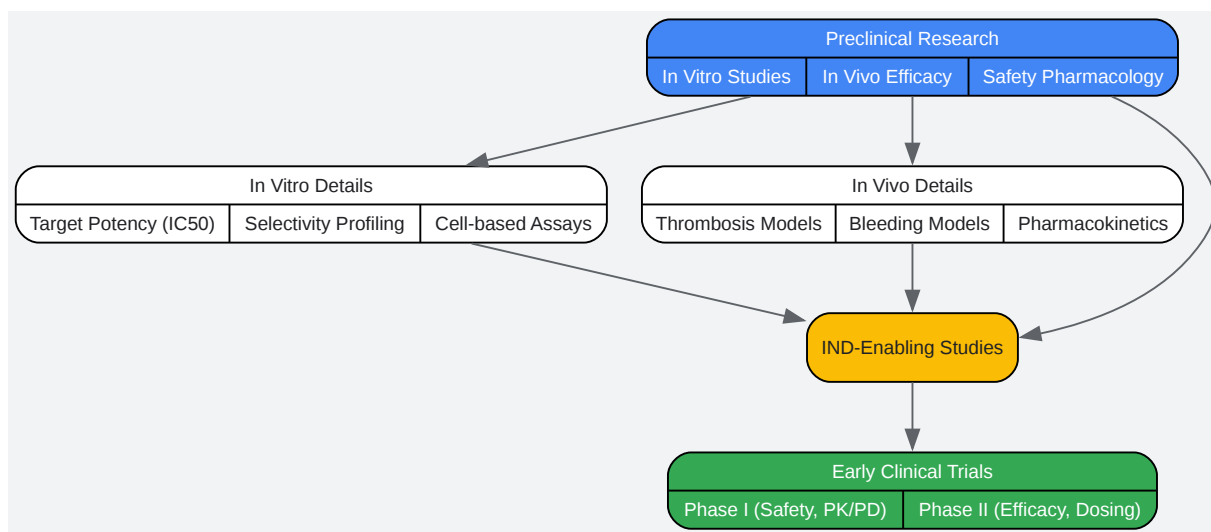
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Caption: Intrinsic coagulation pathway showing **Thromstop's** inhibition of Factor XIa.

3.2 Experimental Workflow: Murine Thrombosis Model

This diagram outlines the sequential steps involved in the in vivo efficacy study of **Thromstop**.





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